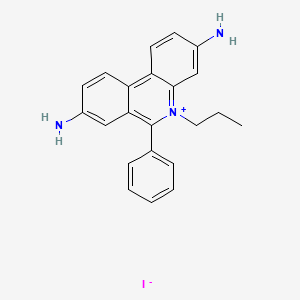
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of amino groups at positions 3 and 8, a phenyl group at position 6, and a propyl group at position 5 of the phenanthridin-5-ium core. The iodide ion serves as the counterion, balancing the charge of the cationic phenanthridin-5-ium moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide typically involves multi-step organic reactions. The initial step often includes the formation of the phenanthridine core, followed by the introduction of amino, phenyl, and propyl groups through various substitution reactions. The final step involves the quaternization of the nitrogen atom at position 5 to form the phenanthridin-5-ium cation, which is then paired with an iodide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Formation of the phenanthridine core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution reactions: Introduction of amino, phenyl, and propyl groups using appropriate reagents and catalysts.
Quaternization: Conversion of the nitrogen atom to a quaternary ammonium ion, followed by the addition of iodide to form the final product.
化学反应分析
Types of Reactions
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The phenanthridin-5-ium cation can be reduced to form the corresponding phenanthridine.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenanthridine derivatives.
Substitution: Various substituted phenanthridin-5-ium iodides.
科学研究应用
3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of rigid polyamides and other complex organic molecules.
Biology: Investigated for its ability to bind to DNA and its potential as a DNA intercalator.
Medicine: Explored for its anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3,8-Diamino-6-phenyl-5-propylphenanthridin-5-ium iodide involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential anti-tumor and anti-viral effects. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
相似化合物的比较
Similar Compounds
- **3,8-Diamino-6-phenylphenanthridine
属性
CAS 编号 |
58114-40-2 |
|---|---|
分子式 |
C22H22IN3 |
分子量 |
455.3 g/mol |
IUPAC 名称 |
6-phenyl-5-propylphenanthridin-5-ium-3,8-diamine;iodide |
InChI |
InChI=1S/C22H21N3.HI/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15;/h3-11,13-14,24H,2,12,23H2,1H3;1H |
InChI 键 |
MKWMPANGKUZLHU-UHFFFAOYSA-N |
规范 SMILES |
CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
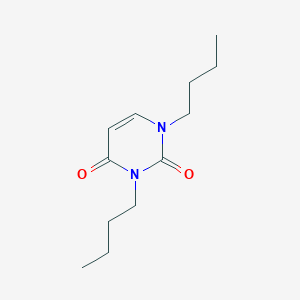
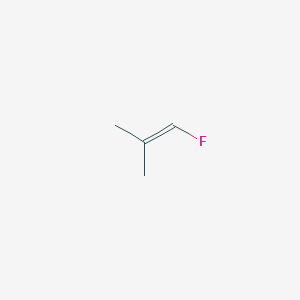
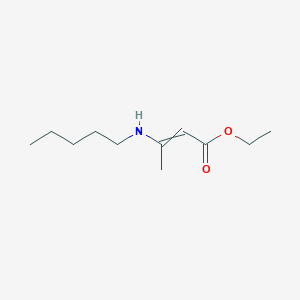

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
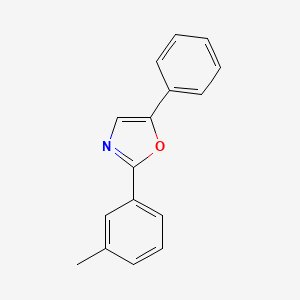
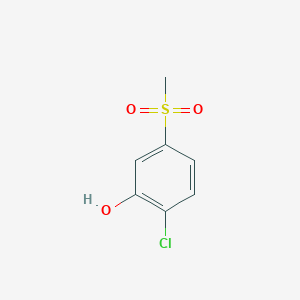
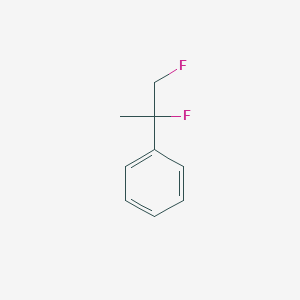
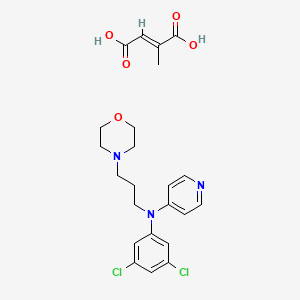

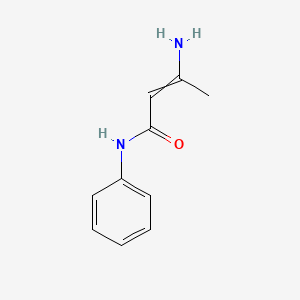
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)

